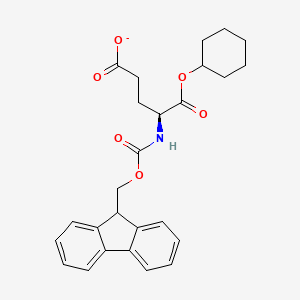
Fmoc-L-Glu(OcHx)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Glu(OcHx)-OH, also known as N-α-Fmoc-L-glutamic acid α-cyclohexyl ester, is a selectively protected building block used in peptide synthesis. This compound is particularly valuable in the synthesis of γ-glutamyl peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Glu(OcHx)-OH typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the protection of the α-amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) group. The side-chain carboxyl group is then esterified with cyclohexanol to form the cyclohexyl ester. The reaction conditions often involve the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Glu(OcHx)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using 20% piperidine in DMF (dimethylformamide), while the cyclohexyl ester can be cleaved using 50% TFA (trifluoroacetic acid) in DCM (dichloromethane).
Coupling Reactions: The compound can be coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for ester cleavage.
Coupling: DCC or EDC as coupling reagents, often in the presence of a base like DIPEA.
Major Products Formed
Deprotection: L-glutamic acid derivatives with free amino and carboxyl groups.
Coupling: Branched esters, amides, lactams, and lactones containing the glutamyl unit.
Scientific Research Applications
Fmoc-L-Glu(OcHx)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins.
Biology: Employed in the synthesis of peptide-based probes and ligands for studying biological processes.
Medicine: Utilized in the development of peptide-based therapeutics, including dual agonists for metabolic disorders.
Industry: Applied in the production of high-purity peptides for pharmaceutical and biotechnological applications.
Mechanism of Action
The mechanism of action of Fmoc-L-Glu(OcHx)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the α-amino group during coupling reactions, preventing unwanted side reactions. The cyclohexyl ester protects the side-chain carboxyl group, allowing selective deprotection and functionalization at specific stages of the synthesis.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Glu(OtBu)-OH: N-α-Fmoc-L-glutamic acid α-tert-butyl ester, used similarly in peptide synthesis but with a tert-butyl ester instead of a cyclohexyl ester.
Fmoc-L-Glu(OAll)-OH: N-α-Fmoc-L-glutamic acid α-allyl ester, another variant with an allyl ester group.
Uniqueness
Fmoc-L-Glu(OcHx)-OH is unique due to its cyclohexyl ester, which provides distinct steric and electronic properties compared to other esters. This can influence the reactivity and selectivity of the compound in peptide synthesis, making it a valuable tool for synthesizing specific peptide structures.
Properties
Molecular Formula |
C26H28NO6- |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4S)-5-cyclohexyloxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
InChI |
InChI=1S/C26H29NO6/c28-24(29)15-14-23(25(30)33-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,28,29)/p-1/t23-/m0/s1 |
InChI Key |
FENYYOYPOGIQSG-QHCPKHFHSA-M |
Isomeric SMILES |
C1CCC(CC1)OC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


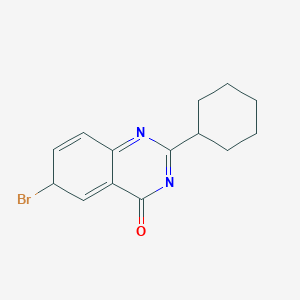
![N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide](/img/structure/B12362331.png)
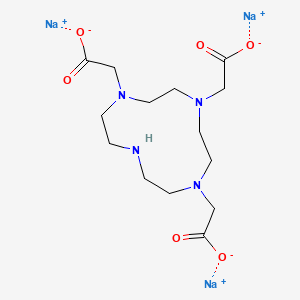
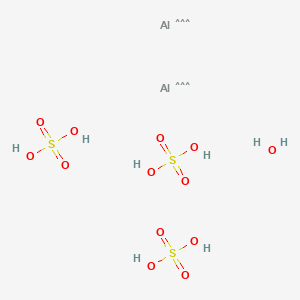
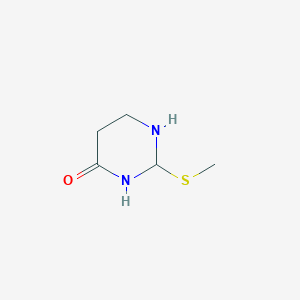

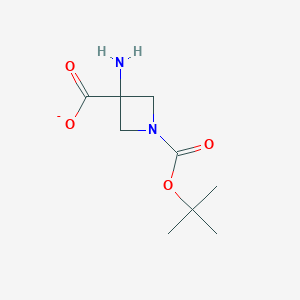
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
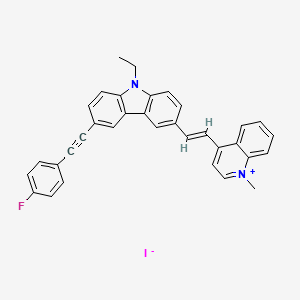

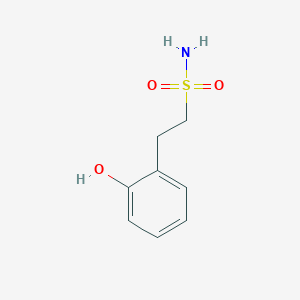
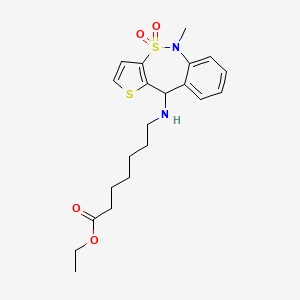
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
